molecular formula C2H4N4O B2379750 2H-Tetrazole-5-methanol CAS No. 80251-76-9

2H-Tetrazole-5-methanol

Cat. No.: B2379750
CAS No.: 80251-76-9
M. Wt: 100.081
InChI Key: CHMNRJCRDOWYLX-UHFFFAOYSA-N
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Description

2H-Tetrazole-5-methanol is a heterocyclic compound featuring a tetrazole ring substituted with a hydroxymethyl group at the 5-position. Tetrazoles are known for their high nitrogen content and unique electronic properties, making them valuable in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Tetrazole-5-methanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of nitriles with sodium azide under acidic conditions, followed by reduction to introduce the hydroxymethyl group . Another approach involves the use of triethyl orthoformate and sodium azide, which provides a straightforward route to tetrazole derivatives .

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of eco-friendly solvents and catalysts is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2H-Tetrazole-5-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The tetrazole ring can be reduced under specific conditions to yield different nitrogen-containing compounds.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2H-Tetrazole-5-methanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2H-Tetrazole-5-methanol is unique due to its hydroxymethyl substitution, which provides additional reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in various applications .

Properties

IUPAC Name

2H-tetrazol-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4O/c7-1-2-3-5-6-4-2/h7H,1H2,(H,3,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMNRJCRDOWYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NNN=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80251-76-9
Record name (1H-1,2,3,4-tetrazol-5-yl)methanol
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